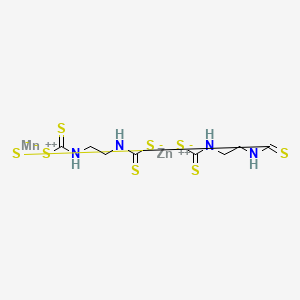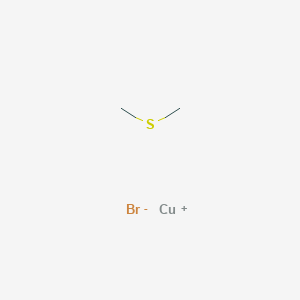
Copper(1+);methylsulfanylmethane;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);methylsulfanylmethane;bromide, also known as copper(I) bromide-dimethyl sulfide complex, is a chemical compound with the molecular formula C2H6BrCuS and a molecular weight of 205.58 g/mol . This compound is known for its unique structure, where copper is coordinated with bromide and dimethyl sulfide. It is typically found in a crystalline powder form and is sensitive to air and moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(1+);methylsulfanylmethane;bromide can be synthesized through the reaction of copper(I) bromide with dimethyl sulfide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction conditions often involve room temperature and solvent-free conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure consistent quality and high yield. The compound is usually packaged in glass bottles to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);methylsulfanylmethane;bromide undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The bromide ion can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, which are used in the addition reactions to fullerenes. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reactions with Grignard reagents, the major products are often organocopper compounds .
Applications De Recherche Scientifique
Copper(1+);methylsulfanylmethane;bromide has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which copper(1+);methylsulfanylmethane;bromide exerts its effects involves the coordination of the copper(I) ion with various ligands. This coordination can influence the reactivity and stability of the compound. In antimicrobial applications, the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes are key mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(I) chloride-dimethyl sulfide complex
- Copper(I) iodide-dimethyl sulfide complex
- Copper(I) thiocyanate-dimethyl sulfide complex
Uniqueness
Copper(1+);methylsulfanylmethane;bromide is unique due to its specific coordination environment and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and catalytic efficiency in certain reactions .
Propriétés
Formule moléculaire |
C2H6BrCuS |
|---|---|
Poids moléculaire |
205.59 g/mol |
Nom IUPAC |
copper(1+);methylsulfanylmethane;bromide |
InChI |
InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1 |
Clé InChI |
PMHQVHHXPFUNSP-UHFFFAOYSA-M |
SMILES canonique |
CSC.[Cu+].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


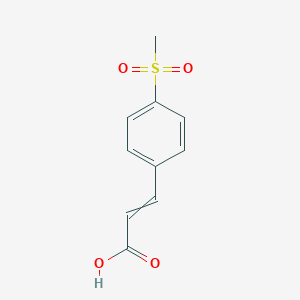
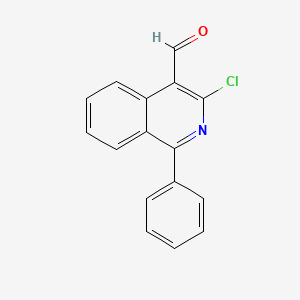
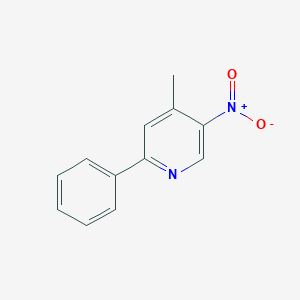
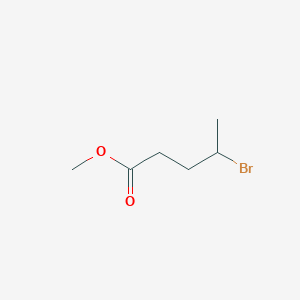
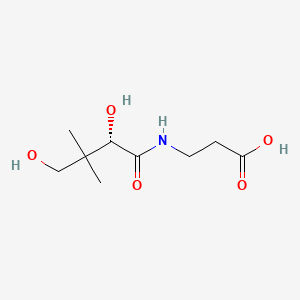
![4-Chloro-2-ethylthieno[3,2-d]pyrimidine](/img/structure/B8798020.png)
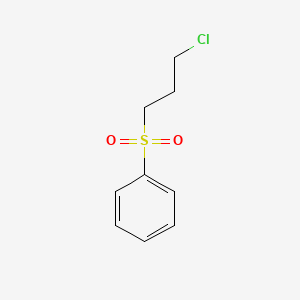
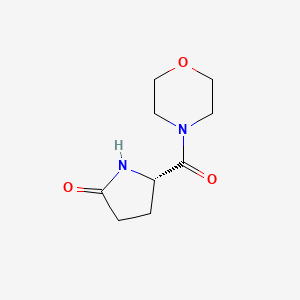
![3-Ethyl-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B8798048.png)
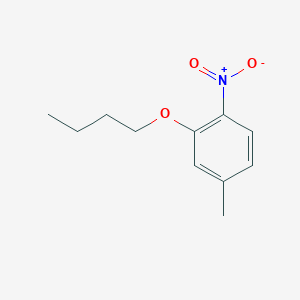
![5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8798065.png)
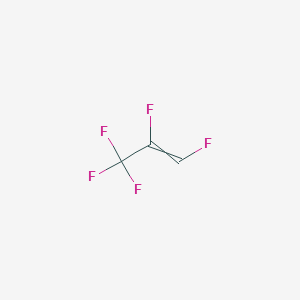
![2H-[1,2'-Bipyridin]-2-one](/img/structure/B8798077.png)
